3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine
Description
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-22-16-7-5-14(6-8-16)17-9-10-18(21-20-17)23-12-13-3-2-4-15(19)11-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVNLPPVHSZUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine typically involves the reaction of 3-fluorobenzyl chloride with 6-(4-methoxyphenyl)pyridazine-3-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as a valuable scaffold in the design and synthesis of new pharmaceuticals. Its structural attributes allow for modifications that can enhance bioactivity against specific targets, such as enzymes and receptors involved in various diseases. For instance, derivatives of pyridazine compounds have shown promising results in inhibiting cancer cell proliferation and bacterial growth, highlighting their potential as therapeutic agents.
Case Studies
- Anticancer Activity : Research has demonstrated that pyridazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies on related compounds have shown that they can induce apoptosis in human leukemia cells (HL-60) through mechanisms involving the modulation of cell cycle progression and apoptosis pathways .
- Antimicrobial Properties : Compounds similar to 3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine have been evaluated for their antibacterial and antifungal activities. In vitro assays revealed effective inhibition against strains such as Staphylococcus aureus and Candida albicans, suggesting the potential for developing new antimicrobial agents .
Organic Synthesis
Intermediate for Complex Molecules
In organic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, makes it a versatile building block for constructing diverse chemical entities.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new carbon-sulfur bonds. |
| Cross-Coupling Reactions | Utilizes palladium-catalyzed methods to couple with aryl or alkyl halides. |
Biological Studies
Biochemical Interactions
The compound's interactions with biological macromolecules are of significant interest in biochemical research. Studies suggest that it may modulate the activity of specific enzymes or receptors, which can be critical for understanding disease mechanisms and developing targeted therapies.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to bind selectively to target sites within cells, influencing signaling pathways associated with cell growth and survival .
Industrial Applications
Material Science
Beyond its pharmaceutical applications, this compound may find utility in the development of new materials with tailored electronic or optical properties. The presence of sulfur and fluorine atoms can impart unique characteristics that are beneficial in creating functional materials for electronics or photonics.
Mechanism of Action
The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl and methoxyphenyl groups can enhance its binding affinity and selectivity towards these targets. The pyridazine ring may also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Core Pyridazine Scaffold
The pyridazine core is a common feature in agrochemicals and pharmaceuticals. Below is a structural comparison with key analogs:
Key Observations :
Mechanistic Insights :
Predicted Physicochemical Data :
Recommendations :
- Conduct antimicrobial assays to compare with triazolopyridazines.
- Explore agrochemical applications, given pyridazine’s use in pesticides ().
Biological Activity
3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and findings from various studies.
Compound Overview
This compound belongs to the triazolopyridazine class, characterized by a unique structural arrangement that enhances its interaction with biological targets. The presence of the fluorobenzylthio and methoxyphenyl groups contributes to its pharmacological properties, making it a candidate for various therapeutic applications, including anticancer and antimicrobial activities .
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyridazine Core : This is achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
- Introduction of the 3-Fluorobenzylthio Group : A nucleophilic substitution reaction occurs where a 3-fluorobenzyl halide reacts with thiol.
- Attachment of the 4-Methoxyphenyl Group : This final step can be accomplished through coupling reactions such as Suzuki or Heck coupling.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by interacting with specific molecular targets involved in cell proliferation and survival pathways. For instance, studies have demonstrated that this compound can inhibit protein kinases associated with cancer growth .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, yielding IC50 values indicative of its potency:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| NCI-H460 | 42.30 |
| SF-268 | 3.79 |
These results suggest that the compound is particularly effective against specific types of cancer cells, warranting further investigation into its mechanisms and potential as a therapeutic agent .
Antimicrobial Activity
Additionally, this compound has demonstrated promising antimicrobial properties. In vitro studies have assessed its effectiveness against various pathogens, revealing minimum inhibitory concentration (MIC) values that highlight its potential as an antimicrobial agent.
Antimicrobial Efficacy Data
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.30 |
The compound has also shown synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .
The biological activity of this compound is primarily attributed to its ability to bind selectively to certain enzymes and receptors involved in critical signaling pathways. The fluorobenzylthio group enhances binding affinity, while the methoxyphenyl group modulates pharmacokinetic properties, facilitating better bioavailability and efficacy in vivo.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, the thioether linkage at the 3-position can be formed via a Mitsunobu reaction between 3-fluorobenzyl mercaptan and a hydroxyl-containing pyridazine precursor under inert conditions. The 4-methoxyphenyl group at the 6-position may be introduced via Suzuki-Miyaura cross-coupling using a boronic acid derivative and a palladium catalyst . Key factors affecting yield include temperature control (60–80°C for coupling), stoichiometric ratios (1:1.2 for aryl boronic acid), and catalyst loading (5–10 mol% Pd(PPh₃)₄).
Q. Which spectroscopic and analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, fluorobenzyl aromatic protons at δ 7.1–7.4 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ expected for C₁₈H₁₆FN₂OS: 339.0912).
- X-ray Crystallography : For unambiguous confirmation of the 3D structure, as demonstrated in related pyridazine derivatives .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Emergency Measures : In case of skin contact, wash immediately with water (15+ minutes) and consult safety data sheets (SDS) for related pyridazine compounds .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of pyridazine derivatives, such as divergent IC₅₀ values across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength).
- Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting activity .
- Comparative Studies : Replicate experiments with controls from prior literature, adjusting variables like incubation time (24h vs. 48h) .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 3ERT for kinases). Focus on the fluorobenzyl moiety’s hydrophobic interactions and the methoxyphenyl group’s π-stacking potential.
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability, monitoring RMSD (<2 Å for stable complexes) .
Q. What experimental design principles should guide in vivo efficacy studies for this compound?
- Methodological Answer :
- Dose Optimization : Conduct pharmacokinetic profiling (Cₘₐₓ, t₁/₂) in rodent models.
- Control Groups : Include vehicle controls and reference compounds (e.g., known kinase inhibitors).
- Endpoint Analysis : Use randomized block designs to minimize bias, as applied in pharmacological studies of related heterocycles .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s bioactivity?
- Methodological Answer :
- Scaffold Modification : Replace the 3-fluorobenzyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups.
- Functional Group Analysis : Test analogues with sulfoxide or sulfone derivatives of the thioether linkage to assess redox stability.
- Data Correlation : Use QSAR models to link logP values (calculated via ChemAxon) with cytotoxicity data .
Data Contradiction & Validation
Q. How should researchers validate conflicting reports on the metabolic stability of pyridazine-based compounds?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (human vs. rodent) with LC-MS/MS to quantify metabolite formation (e.g., demethylation of the methoxy group).
- Cross-Study Comparison : Normalize data using internal standards (e.g., verapamil for CYP3A4 activity) and report % parent compound remaining at 60 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
